2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine
Description
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine (CAS: 93072-94-7) is a heterocyclic compound featuring a pyrazine core linked to a 1,2,4-oxadiazole ring substituted with a piperidin-4-ylmethyl group. Its molecular formula is C₁₁H₁₃N₅O, with a molecular weight of 231.25 g/mol . The compound’s structure combines aromatic pyrazine and oxadiazole moieties, which are known for their roles in medicinal chemistry due to hydrogen-bonding capabilities and metabolic stability.
Properties
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-pyrazin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-13-4-2-9(1)7-11-16-12(17-18-11)10-8-14-5-6-15-10/h5-6,8-9,13H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDDZKMTZNELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=NO2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of a pyrazine derivative with a piperidine-containing oxadiazole precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups onto the pyrazine or oxadiazole rings .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial properties. A study demonstrated that compounds similar to 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine showed efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of cell wall synthesis.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | S. aureus, E. coli |
| Similar Oxadiazole Derivatives | Antifungal | C. albicans |
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The compound has been tested against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer), revealing a dose-dependent cytotoxicity that suggests potential for development as an anticancer agent .
Neuropharmacological Effects
Anxiolytic and Antidepressant Properties
The piperidine moiety in the compound is associated with neuropharmacological activities. Studies have indicated that similar piperidine-containing compounds can exhibit anxiolytic and antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways . This suggests that this compound may have therapeutic potential in treating anxiety and depression.
| Study | Findings |
|---|---|
| Neuropharmacological Assessment | Anxiolytic effects observed in animal models |
| Serotonin Receptor Binding Studies | Modulation of serotonin pathways |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the oxadiazole ring and pyrazine core can significantly influence biological activity. For instance, modifications to the piperidine side chain have been shown to enhance antimicrobial potency while reducing cytotoxicity .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various oxadiazole derivatives, this compound exhibited superior antibacterial activity compared to standard antibiotics. The study utilized disc diffusion methods to assess efficacy against resistant strains of bacteria .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the cytotoxic effects of this compound on MCF7 cells revealed an IC50 value indicating significant potency compared to traditional chemotherapeutic agents. The study concluded that further exploration into its mechanism could yield valuable insights for cancer treatment strategies .
Mechanism of Action
The mechanism of action of 2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Detailed Analysis of Key Differences
Substituent Effects on Piperidine
- Piperidin-4-ylmethyl vs. Piperidin-2-yl ( vs. 17): The 4-position substitution in the parent compound allows for a linear spatial arrangement, favoring interactions with planar binding pockets.
Methoxy Modification () :
The addition of a methoxy group on the piperidine ring increases polarity, improving aqueous solubility. However, it may reduce membrane permeability compared to the unsubstituted parent compound .
Heterocyclic Core Variations
- Pyrazine vs. Pyridine/Pyrimidine () : Pyrazine’s dual nitrogen atoms enable strong hydrogen-bonding interactions, whereas pyridine (with one nitrogen) or pyrimidine (with two nitrogens in different positions) alters electron distribution. For example, the fluorine-substituted pyridine in enhances metabolic stability via reduced oxidative metabolism .
Biological Activity
2-[5-(Piperidin-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyrazine is a compound of interest due to its potential therapeutic applications. The piperidine and oxadiazole moieties are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties and underlying mechanisms.
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Chemical Formula | C11H13N5O |
| Molecular Weight | 231.26 g/mol |
| IUPAC Name | 5-piperidin-2-yl-1,2,4-oxadiazol-3-ylpyrazine |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Antimicrobial Activity
Research indicates that derivatives of pyrazine and oxadiazole exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown promising results against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of critical metabolic pathways.
Anticancer Activity
The anticancer potential of this compound is supported by studies on related pyrazole derivatives. These compounds have demonstrated effectiveness against several cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation. Notably, pyrazole derivatives have been reported to inhibit key oncogenic pathways (e.g., BRAF and EGFR) in various cancer types .
Anti-inflammatory Properties
Compounds with piperidine and oxadiazole structures have also been evaluated for their anti-inflammatory effects. These compounds may act by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .
Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of a series of pyrazole derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited higher cytotoxic effects when combined with doxorubicin, suggesting a potential for synergistic therapeutic strategies in treating resistant cancer subtypes .
Study 2: Antimicrobial Testing
In another investigation, the antimicrobial activity of synthesized oxadiazole derivatives was assessed against a panel of bacteria and fungi. The study reported significant inhibition zones in bacterial cultures treated with these compounds, highlighting their potential as new antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many oxadiazole derivatives inhibit enzymes involved in crucial metabolic pathways in pathogens or cancer cells.
- Cell Membrane Disruption : The lipophilic nature of the compound may facilitate its integration into microbial membranes, leading to structural destabilization.
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins and caspases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
